
5-bromo-N-(3,5-dimethylphenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(3,5-dimethylphenyl)-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "BDMB" and has a molecular formula of C16H17BrN2O2.
Mécanisme D'action
The mechanism of action of BDMB is not yet fully understood. However, studies have suggested that BDMB induces cell death by activating the caspase-dependent apoptotic pathway. BDMB has also been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
BDMB has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, BDMB has also been shown to have anti-inflammatory and anti-oxidant properties. Studies have suggested that BDMB can reduce the levels of pro-inflammatory cytokines and oxidative stress markers in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of BDMB is its potential as a novel anti-cancer agent. Additionally, BDMB is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of BDMB is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on BDMB. One area of research is the development of more potent derivatives of BDMB with improved solubility and selectivity. Another area of research is the investigation of the mechanism of action of BDMB in more detail. Additionally, further studies are needed to determine the potential applications of BDMB in other scientific fields, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 5-bromo-N-(3,5-dimethylphenyl)-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDMB has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties. While there are some limitations to using BDMB in lab experiments, its potential as a novel anti-cancer agent makes it an exciting area of research. There are several future directions for research on BDMB, and further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of BDMB involves a series of chemical reactions. The starting material for the synthesis is 2-methoxybenzoic acid, which is converted to 2-methoxybenzoyl chloride. This intermediate is then reacted with 3,5-dimethylaniline to form 2-methoxy-N-(3,5-dimethylphenyl)benzamide. Finally, bromine is added to this compound to form 5-bromo-N-(3,5-dimethylphenyl)-2-methoxybenzamide.
Applications De Recherche Scientifique
BDMB has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is its use as a potential anti-cancer agent. Studies have shown that BDMB can induce cell death in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BDMB has also been shown to inhibit the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
5-bromo-N-(3,5-dimethylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-10-6-11(2)8-13(7-10)18-16(19)14-9-12(17)4-5-15(14)20-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXSIDUWZANXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


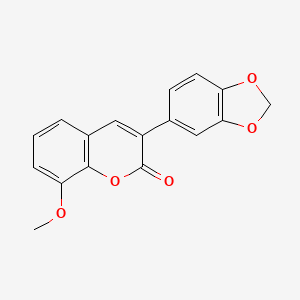
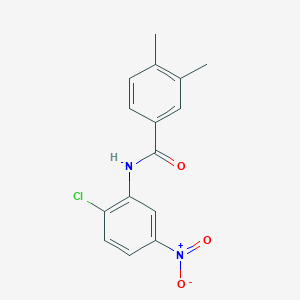
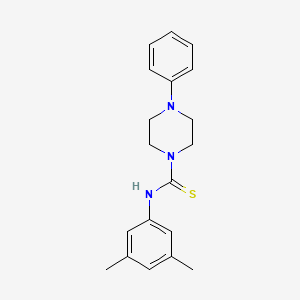
![2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B5693559.png)
![4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5693576.png)
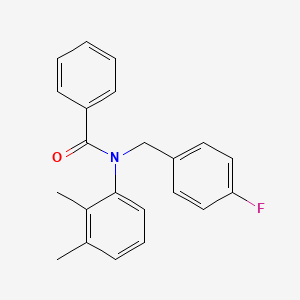
![3-{4-[(isobutylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5693581.png)
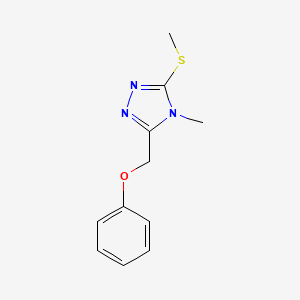
![1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B5693588.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5693593.png)
![2,6-dimethoxy-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5693605.png)
![2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
![4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5693616.png)